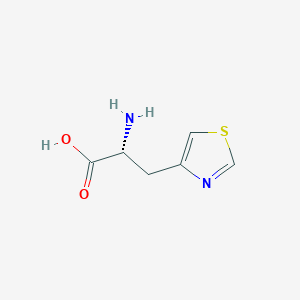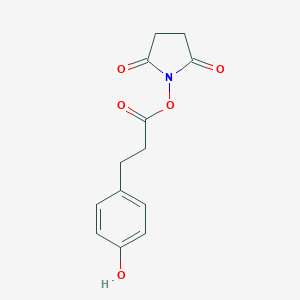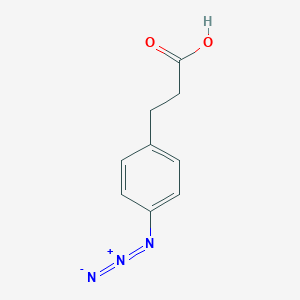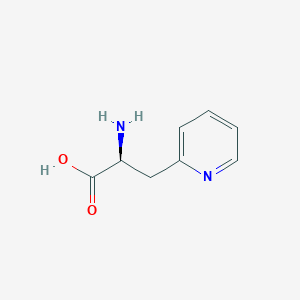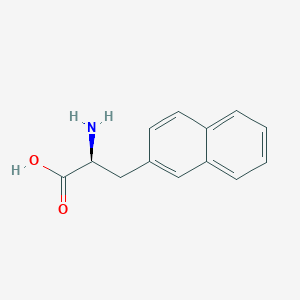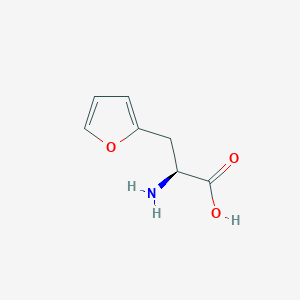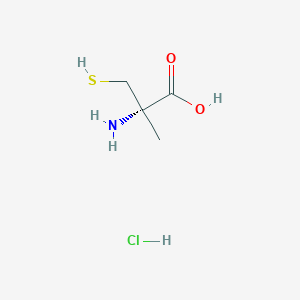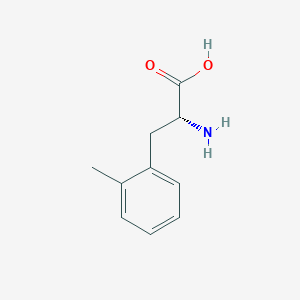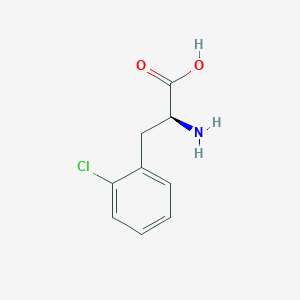
2-Chloro-L-phenylalanine
Overview
Description
2-Chloro-L-phenylalanine is a halogenated version of the amino acid phenylalanine . It is a precursor to several neurotransmitters including dopamine, epinephrine, and norepinephrine, as well as melanin and tyrosine . It is extensively employed in scientific investigations .
Synthesis Analysis
The synthesis of 4-bis (2-chloroethyl)amino-L-phenylalanine (melphalan) was carried out in several steps, starting with the amino acid, DL-phenylalanine . The structure of all the intermediates and the final product, melphalan, was determined using various spectroscopic techniques .
Molecular Structure Analysis
The molecular formula of 2-Chloro-L-phenylalanine is C9H10ClNO2 . It is a phenylalanine derivative .
Chemical Reactions Analysis
2-Chloro-L-phenylalanine is a precursor to several neurotransmitters including dopamine, epinephrine, and norepinephrine, as well as melanin and tyrosine . It is extensively employed in scientific investigations .
Physical And Chemical Properties Analysis
2-Chloro-L-phenylalanine is a white crystal or crystalline powder . It is slightly soluble in water and soluble in acid and alkali . The melting point of 2-Chloro-L-phenylalanine is about 200-220°C .
Scientific Research Applications
Biochemical Research Enzyme Catalysis
2-Chloro-L-phenylalanine is commonly used as a chemical reagent in biochemical research, particularly in studies involving enzyme-catalyzed reactions. It can serve as a substrate or catalyst in these reactions, providing insights into enzyme mechanisms and kinetics .
Metabolomics Studies Internal Standard
In metabolomics, which is the study of chemical processes involving metabolites, 2-Chloro-L-phenylalanine is used as an internal standard. This helps in the accurate quantification and analysis of metabolites within a given biological sample .
Cosmetic Industry Pigment Production
Given its relation to L-Phenylalanine, which is involved in melanin production, 2-Chloro-L-phenylalanine could be researched for its applications in developing cosmetic products that affect pigmentation .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Chloro-L-phenylalanine is a non-proteinogenic amino acid and a chlorinated derivative of the essential amino acid L-phenylalanine . It is commonly used as a chemical reagent in biochemical research, often in enzyme-catalyzed reactions . .
Mode of Action
The mode of action of 2-Chloro-L-phenylalanine is not well-documented. As a derivative of L-phenylalanine, it may interact with the same targets and pathways as L-phenylalanine. L-Phenylalanine is known to be involved in the biosynthesis of 2-Phenylethanol via the Ehrlich pathway in Saccharomyces cerevisiae
Biochemical Pathways
The biochemical pathways involving 2-Chloro-L-phenylalanine are not well-studied. Given its structural similarity to L-phenylalanine, it might be involved in similar metabolic pathways. L-Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction
Pharmacokinetics
It is known that the compound is slightly soluble in ethanol and insoluble in water , which could impact its bioavailability.
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
properties
IUPAC Name |
(2S)-2-amino-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZZNRXMDCOHBG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375799 | |
| Record name | 2-Chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103616-89-3 | |
| Record name | 2-Chloro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103616-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-chloro-L-phenylalanine interact with L-phenylalanine dehydrogenase, and what are the downstream effects?
A1: While the provided research paper [] doesn't delve into the specific binding interactions, it reveals that 2-chloro-L-phenylalanine acts as a substrate for the enzyme L-phenylalanine dehydrogenase. This interaction leads to the deamination of 2-chloro-L-phenylalanine. The study further investigates the kinetic isotope effects (KIE) associated with this enzymatic deamination process, offering insights into the reaction mechanism.
Q2: What is the significance of studying deuterium KIE in the deamination of 2-chloro-L-phenylalanine by L-phenylalanine dehydrogenase?
A2: Determining the deuterium KIE during the deamination of 2-chloro-L-phenylalanine by L-phenylalanine dehydrogenase provides valuable information about the rate-limiting step of the reaction. [] A significant KIE value suggests that the breaking or forming of a bond involving the deuterium atom is involved in the rate-limiting step of the enzymatic reaction. This information helps researchers understand the intricacies of the enzyme's catalytic mechanism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



